molecular formula C14H16O3 B1442209 2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester CAS No. 190067-52-8

2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester

Cat. No. B1442209
M. Wt: 232.27 g/mol
InChI Key: BAACDNRVIKMZPS-UHFFFAOYSA-N
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Description

“2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester” is a chemical compound. It is a type of benzofuran compound , which are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years due to their biological activities and potential applications . A variety of methods have been developed for constructing benzofuran rings . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods have been found to have fewer side reactions and high yield, making them conducive for the construction of complex benzofuran ring systems .


Chemical Reactions Analysis

Benzofuran compounds, including “2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester”, can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups and transmetalation of formally nucleophilic organic groups .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Isomerization : Methyl (E)-2-(2-phenylcyclopropylidene)acetate was synthesized from a related compound, involving isomerization and reaction with 1,3-diphenyl-2-benzofuran, leading to [4 + 2]-cycloaddition at the exocyclic double bond (Molchanov et al., 2013).
  • Convenient Synthesis of tert-Butyl Esters : A study describes the synthesis of tert-butyl esters of indole-5-carboxylic acid and related compounds, including benzofuran-5-carboxylic acid, through a reaction with tert-butyl trichloroacetimidate (Fritsche et al., 2006).
  • Lipase-Mediated Kinetic Resolution : The kinetic resolution of methyl esters of various benzofuran-carboxylic acids, which are analogues of clofibrate, was performed with lipase catalysis, leading to the separation of enantiomers (Ferorelli et al., 2001).

Catalysis and Reaction Mechanisms

  • Catalyzed Isomerization Reactions : The isomerization reaction of certain esters using RuClH(CO)(PPh(3))(3) was studied, showing the migration of double bonds in alpha, beta-unsaturated esters (Wakamatsu et al., 2000).
  • Chemoenzymatic Synthesis : Both enantiomers of a compound structurally similar to 2-tert-butyl-benzofuran-5-carboxylic acid methyl ester were synthesized, highlighting the role of enantioselective enzymatic reactions in complex molecule synthesis (Higashi et al., 2010).
  • Iron-Catalyzed Reactions : Research demonstrates an iron-catalyzed tandem oxidative coupling and annulation approach to construct polysubstituted benzofurans, emphasizing the versatility of iron catalysis in complex organic synthesis (Guo et al., 2009).

Analytical and Structural Chemistry

  • Determination of Absolute Configuration : A method utilizing a similar compound to determine the absolute configuration and optical purity of monosaccharides was developed, showcasing the use of NMR spectroscopy in structural analysis (Nishida et al., 1991).
  • Unexpected Chemical Reactions : A study on the hydrazination of a related ester highlighted unexpected C–S bond cleavage, providing insight into reaction mechanisms and kinetics (Nordin et al., 2016).

Future Directions

Benzofuran compounds, including “2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing novel methods for constructing benzofuran rings , exploring their biological activities, and developing them into potential natural drug lead compounds .

properties

IUPAC Name

methyl 2-tert-butyl-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-14(2,3)12-8-10-7-9(13(15)16-4)5-6-11(10)17-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAACDNRVIKMZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(O1)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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